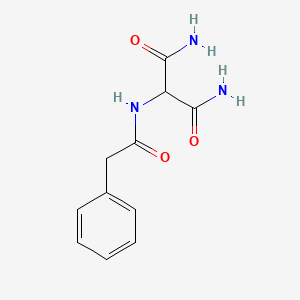
Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate” is a chemical compound with the molecular formula C11H13BrN2O2 . It is also known by other synonyms such as “(E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate” and "Propanoic acid,2-[2-(4-bromophenyl)hydrazinylidene]-,ethyl ester" .
Molecular Structure Analysis
The molecular weight of this compound is 285.14 g/mol . The exact structure can be determined using various spectroscopic techniques, but such data is not available in the retrieved information.
Physical And Chemical Properties Analysis
This compound has a melting point of 148-150 °C and a predicted boiling point of 339.4±44.0 °C . Its predicted density is 1.38±0.1 g/cm3 . The compound should be stored at a temperature of 2-8°C . Its predicted pKa is 11.69±0.10 .
Aplicaciones Científicas De Investigación
Regioselective Synthesis of Heterocycles
The compound has been utilized in regioselective synthesis processes that lead to the formation of complex pyrrole–pyrazole systems. Specifically, the interaction of similar compounds with various hydrazides under basic conditions facilitates the cyclization process, generating diverse N-bonded pyrrole–pyrazole systems. This illustrates the compound's utility in creating intricate heterocyclic structures potentially relevant for pharmaceutical development (Attanasi et al., 2001).
Antimicrobial Compound Synthesis
Another study explores the synthesis of pyridines, oxazines, and thiazoles from related compounds, showing significant antimicrobial activities. These compounds were synthesized through reactions with ethyl cyanoacetate and further modified to yield derivatives with antimicrobial properties, comparable to Ampicillin®. This indicates the potential of Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate and related chemicals in contributing to the development of new antimicrobial agents (Mohamed et al., 2008).
Structural and Crystallographic Studies
Research on the crystal structures of products derived from similar cyclocondensation reactions reveals insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical behavior and reactivity of such compounds, providing foundational knowledge for further application in materials science and pharmaceutical chemistry (Wahedy et al., 2017).
Synthesis of Heterocyclic Derivatives
The compound's derivatives have shown promise in synthesizing new pyrazole- and isoxazole-based heterocycles with anti-HSV-1 and cytotoxic activities. Such research underscores the compound's applicability in generating bioactive molecules, which could lead to the development of new therapeutic agents (Dawood et al., 2011).
Propiedades
IUPAC Name |
ethyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEERDXLTOMBNPH-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

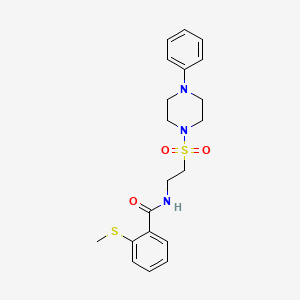


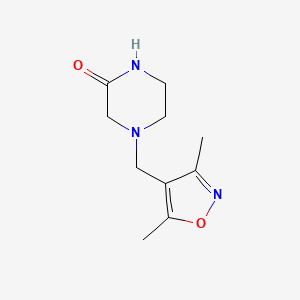
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

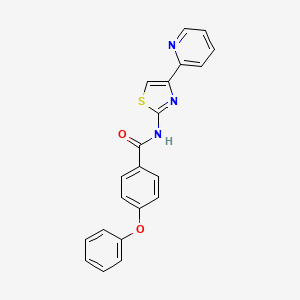


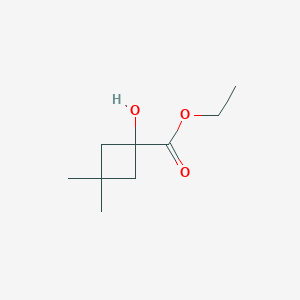
![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)
